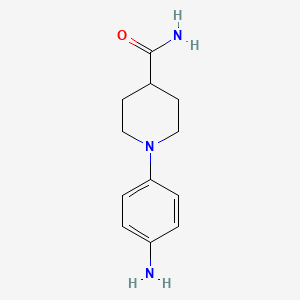

1-(4-Aminophenyl)piperidine-4-carboxamide

Description

The exact mass of the compound 1-(4-Aminophenyl)piperidine-4-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Aminophenyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Aminophenyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-aminophenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-10-1-3-11(4-2-10)15-7-5-9(6-8-15)12(14)16/h1-4,9H,5-8,13H2,(H2,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFSOZCNRLOVFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588549 |

Source

|

| Record name | 1-(4-Aminophenyl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223786-50-3 |

Source

|

| Record name | 1-(4-Aminophenyl)-4-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223786-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Aminophenyl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-aminophenyl)piperidine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide on 1-(4-Aminophenyl)piperidine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-(4-Aminophenyl)piperidine-4-carboxamide. The information is curated for professionals in research and drug development, with a focus on structured data, experimental context, and logical pathways.

Chemical Identity and Properties

1-(4-Aminophenyl)piperidine-4-carboxamide is a piperidine derivative with a distinct chemical structure that suggests potential applications in medicinal chemistry. The core structure consists of a piperidine ring substituted at the 1-position with a 4-aminophenyl group and at the 4-position with a carboxamide group.

Table 1: Core Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 1-(4-aminophenyl)piperidine-4-carboxamide | PubChem |

| CAS Number | 223786-50-3 | CymitQuimica[1] |

| Molecular Formula | C₁₂H₁₇N₃O | PubChemLite[2] |

| Molecular Weight | 219.288 g/mol | CymitQuimica[1] |

| Monoisotopic Mass | 219.13716 Da | PubChemLite[2] |

| Predicted XlogP | 0.7 | PubChemLite[2] |

| Purity | 95.0% (typical) | CymitQuimica[1] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Boiling Point | 469.2 ± 45.0 °C | Prediction based on structural analogues. |

| Density | 1.202 ± 0.06 g/cm³ | Prediction based on structural analogues. |

| pKa | 16.39 ± 0.20 | This value is for the amide proton and is a prediction. The aminophenyl group will have a lower pKa. |

Solubility and Appearance: While specific experimental data on the solubility of 1-(4-Aminophenyl)piperidine-4-carboxamide is not readily available, its structure, containing both polar (amine, amide) and non-polar (phenyl ring) moieties, suggests it would be sparingly soluble in water and more soluble in polar organic solvents such as ethanol, methanol, and DMSO. The presence of the basic aminophenyl group indicates that its aqueous solubility is likely pH-dependent, increasing in acidic conditions. It is expected to be a solid, likely a crystalline powder, at room temperature.

Spectral and Analytical Data

Detailed experimental spectral data for 1-(4-Aminophenyl)piperidine-4-carboxamide is limited in publicly accessible databases. However, predicted mass spectrometry data and characteristic spectroscopic features can be inferred from its structure.

Table 3: Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 220.14444 | 150.4 |

| [M+Na]⁺ | 242.12638 | 155.0 |

| [M-H]⁻ | 218.12988 | 154.2 |

Data from PubChemLite, calculated using CCSbase.[2]

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the aminophenyl group (typically in the 6.5-7.5 ppm range), the piperidine ring protons (aliphatic region, 1.5-3.5 ppm), and the amide and amine protons, which may be broad and their chemical shift dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR would display signals for the aromatic carbons, with distinct shifts for the carbon bearing the amino group and the carbon attached to the piperidine nitrogen, as well as signals for the piperidine ring carbons and the carbonyl carbon of the amide.

-

FT-IR: The infrared spectrum would be characterized by N-H stretching vibrations for the primary amine and the amide (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1640-1680 cm⁻¹), and C-N stretching vibrations, as well as aromatic C-H and C=C bands.

Experimental Protocols

A. Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide

A common synthetic route for N-aryl piperidines involves the Buchwald-Hartwig amination or an Ullmann condensation. The synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide can be envisioned via the coupling of a protected 4-haloaniline with piperidine-4-carboxamide, followed by deprotection. An alternative is the reaction of p-iodoaniline or p-bromoaniline with piperidine-4-carboxamide.[3]

General Protocol (Ullmann Condensation):

-

Reaction Setup: In a microwave reactor vessel, combine piperidine-4-carboxamide (1.2 eq), p-iodoaniline (1.0 eq), potassium phosphate (K₃PO₄, 2.0 eq), copper(I) iodide (CuI, 0.05 eq), and N,N'-dimethylethylenediamine (DMEN, 0.1 eq) in dry toluene.

-

Microwave Irradiation: Seal the vessel and irradiate in a microwave reactor at 110°C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate/methanol as the eluent, to yield the final product.

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

Caption: Synthetic workflow for 1-(4-Aminophenyl)piperidine-4-carboxamide.

B. Protein Kinase B (Akt) Inhibition Assay

Given the biological activity of structurally similar compounds, a key experiment would be to assess the inhibitory potential of 1-(4-Aminophenyl)piperidine-4-carboxamide against Protein Kinase B (Akt).

General Protocol (Radiometric Filter Binding Assay): [4][5]

-

Enzyme and Substrate Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM DTT). Prepare solutions of purified Akt enzyme and a suitable peptide substrate.

-

Compound Dilution: Prepare serial dilutions of the test compound (1-(4-Aminophenyl)piperidine-4-carboxamide) in DMSO and then in the reaction buffer.

-

Kinase Reaction: In a microplate, combine the Akt enzyme, the peptide substrate, and the test compound at various concentrations.

-

Initiation: Start the kinase reaction by adding [γ-³²P]ATP. Incubate at 30°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by adding a solution like phosphoric acid.

-

Separation: Spot the reaction mixture onto a phosphocellulose filter paper. Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the radioactivity remaining on the filter paper, which corresponds to the phosphorylated substrate, using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (DMSO vehicle). Determine the IC₅₀ value by fitting the data to a dose-response curve.

Potential Biological Activity and Signaling Pathways

Derivatives of 4-aminopiperidine-4-carboxamide have been identified as potent and selective inhibitors of Protein Kinase B (Akt). Akt is a crucial serine/threonine kinase in the PI3K/Akt/mTOR signaling pathway, which is fundamental in regulating cell growth, proliferation, survival, and metabolism.[6][7] Dysregulation of this pathway is a hallmark of many cancers, making Akt a significant target for drug development.[8]

The PI3K/Akt pathway is activated by growth factors binding to receptor tyrosine kinases (RTKs).[6] This leads to the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP₂) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP₃).[7] PIP₃ acts as a docking site for Akt and its upstream kinase PDK1 at the plasma membrane.[7] Full activation of Akt requires phosphorylation at two key sites, Thr308 by PDK1 and Ser473 by mTORC2.[6] Once active, Akt phosphorylates a multitude of downstream targets to promote cell survival (by inhibiting apoptosis) and cell cycle progression.

Given its structural similarity to known Akt inhibitors, 1-(4-Aminophenyl)piperidine-4-carboxamide is a compound of interest for investigation as a modulator of this pathway.

Caption: The PI3K/Akt signaling pathway.

Conclusion

1-(4-Aminophenyl)piperidine-4-carboxamide is a molecule with significant potential for further investigation in the field of drug discovery. Its chemical properties make it an accessible synthetic target. The structural relationship to known inhibitors of the PI3K/Akt pathway strongly suggests that its biological activity should be evaluated, particularly in the context of oncology and other diseases characterized by aberrant cell signaling. This guide provides the foundational chemical information and experimental framework necessary for researchers to undertake such an investigation.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. PubChemLite - 1-(4-aminophenyl)piperidine-4-carboxamide (C12H17N3O) [pubchemlite.lcsb.uni.lu]

- 3. minio.scielo.br [minio.scielo.br]

- 4. Assaying AKT/Protein Kinase B Activity | Springer Nature Experiments [experiments.springernature.com]

- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 7. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cusabio.com [cusabio.com]

An In-depth Technical Guide to 1-(4-Aminophenyl)piperidine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Aminophenyl)piperidine-4-carboxamide is a heterocyclic organic compound featuring a central piperidine ring substituted with an aminophenyl group at the nitrogen atom and a carboxamide group at the 4-position. While extensive research on this specific molecule is not widely published, its structural motifs are prevalent in medicinal chemistry, suggesting its potential as a key intermediate in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic route, and predicted spectral data based on analogous compounds. Furthermore, potential biological activities are discussed in the context of structurally related molecules.

Molecular Structure and Properties

1-(4-Aminophenyl)piperidine-4-carboxamide possesses a molecular formula of C₁₂H₁₇N₃O and a monoisotopic mass of 219.13716 Da.[1] The structure combines a flexible saturated piperidine ring with a rigid aromatic aminophenyl group and a hydrogen-bonding capable carboxamide moiety. These features suggest its utility as a scaffold in drug discovery, allowing for modifications to explore structure-activity relationships.

Physicochemical Properties

Quantitative physicochemical properties are crucial for assessing the drug-like characteristics of a molecule. The following table summarizes key predicted and known properties for 1-(4-Aminophenyl)piperidine-4-carboxamide and its constituent fragments.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇N₃O | PubChem[1] |

| Molecular Weight | 219.29 g/mol | CymitQuimica[2] |

| Monoisotopic Mass | 219.13716 Da | PubChem[1] |

| SMILES | C1CN(CCC1C(=O)N)C2=CC=C(C=C2)N | PubChem[1] |

| InChI | InChI=1S/C12H17N3O/c13-10-1-3-11(4-2-10)15-7-5-9(6-8-15)12(14)16/h1-4,9H,5-8,13H2,(H2,14,16) | PubChem[1] |

| CAS Number | 223786-50-3 | CymitQuimica[2] |

| Predicted XlogP | 0.7 | PubChem[1] |

Synthesis

Proposed Synthetic Pathway

Experimental Protocols

Step 1: Synthesis of 1-(4-Nitrophenyl)piperidine-4-carboxamide

This step involves a nucleophilic aromatic substitution reaction.

-

Reactants: 4-Piperidinecarboxamide, 1-fluoro-4-nitrobenzene, and a non-nucleophilic base such as potassium carbonate.

-

Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO).

-

Procedure:

-

To a solution of 4-piperidinecarboxamide (1 equivalent) in DMSO, add potassium carbonate (2-3 equivalents).

-

Add 1-fluoro-4-nitrobenzene (1-1.2 equivalents) dropwise to the stirring mixture.

-

Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Collect the precipitated product by filtration, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Step 2: Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide

This step involves the reduction of the nitro group to an amine.

-

Reactant: 1-(4-Nitrophenyl)piperidine-4-carboxamide.

-

Catalyst: Palladium on carbon (Pd/C, 5-10 mol%).

-

Reducing Agent: Hydrogen gas (H₂).

-

Solvent: A protic solvent such as ethanol or methanol.

-

Procedure:

-

Dissolve 1-(4-nitrophenyl)piperidine-4-carboxamide in ethanol in a hydrogenation vessel.

-

Add Pd/C catalyst to the solution.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC or by monitoring hydrogen uptake.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the desired product, 1-(4-aminophenyl)piperidine-4-carboxamide. Further purification can be achieved by column chromatography if necessary.

-

Predicted Spectroscopic Data

As no experimental spectra for 1-(4-Aminophenyl)piperidine-4-carboxamide were found, the following are predicted characteristic peaks based on the functional groups present in the molecule and data from analogous compounds.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0-7.2 | d | 2H | Aromatic protons ortho to the piperidine nitrogen |

| ~ 6.6-6.8 | d | 2H | Aromatic protons ortho to the amino group |

| ~ 5.3-5.5 | br s | 2H | -NH₂ (carboxamide) |

| ~ 3.6-3.8 | br s | 2H | -NH₂ (aromatic amine) |

| ~ 3.4-3.6 | m | 2H | Piperidine H-2, H-6 (equatorial) |

| ~ 2.8-3.0 | m | 2H | Piperidine H-2, H-6 (axial) |

| ~ 2.2-2.4 | m | 1H | Piperidine H-4 |

| ~ 1.7-1.9 | m | 4H | Piperidine H-3, H-5 |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~ 175-178 | C=O (carboxamide) |

| ~ 145-148 | Aromatic C-N (amino) |

| ~ 140-143 | Aromatic C-N (piperidine) |

| ~ 125-128 | Aromatic CH |

| ~ 115-118 | Aromatic CH |

| ~ 50-53 | Piperidine C-2, C-6 |

| ~ 40-43 | Piperidine C-4 |

| ~ 28-32 | Piperidine C-3, C-5 |

IR Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3200 | Strong, Broad | N-H stretching (aromatic amine and primary amide) |

| 3050-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching |

| ~ 1660 | Strong | C=O stretching (amide I) |

| ~ 1600 | Medium | N-H bending (amide II) and C=C stretching |

| ~ 1520 | Medium | C=C stretching |

| ~ 820 | Strong | para-disubstituted benzene C-H out-of-plane bending |

Mass Spectrometry

| Adduct | Predicted m/z |

| [M+H]⁺ | 220.14444 |

| [M+Na]⁺ | 242.12638 |

| [M-H]⁻ | 218.12988 |

Potential Biological Activity and Signaling Pathways

While the specific biological activity of 1-(4-aminophenyl)piperidine-4-carboxamide is not documented, the structural components are present in numerous biologically active molecules.

-

Piperidine-4-carboxamide Moiety: This scaffold is a common feature in various central nervous system (CNS) active agents and enzyme inhibitors. For instance, derivatives have been investigated as dopamine reuptake inhibitors and for their analgesic properties.

-

4-Aminophenyl Group: The aminophenyl group can serve as a versatile handle for further functionalization or as a key pharmacophoric element. N-phenylpiperidine structures are found in a wide array of pharmaceuticals.

Given these components, 1-(4-aminophenyl)piperidine-4-carboxamide could serve as a precursor for compounds targeting G-protein coupled receptors (GPCRs), ion channels, or enzymes within the CNS. A hypothetical drug discovery workflow starting from this core is depicted below.

Conclusion

1-(4-Aminophenyl)piperidine-4-carboxamide is a molecule of interest primarily as a versatile building block for the synthesis of more complex, potentially bioactive compounds. Its structure combines features that are frequently found in successful pharmaceuticals. While direct experimental data on this compound is scarce, this guide provides a solid foundation for its synthesis, characterization, and potential applications in drug discovery programs. Further research into the derivatization of this core and the biological evaluation of the resulting compounds is warranted to fully explore its therapeutic potential.

References

An In-Depth Technical Guide to the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathway for 1-(4-aminophenyl)piperidine-4-carboxamide, a key intermediate in pharmaceutical research and development. The document outlines the core chemical reactions, provides detailed experimental protocols, and presents quantitative data to support the synthesis process.

Introduction

1-(4-Aminophenyl)piperidine-4-carboxamide is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its structure, featuring a substituted aniline linked to a piperidine-4-carboxamide moiety, makes it a versatile scaffold for targeting a range of biological targets. The synthesis of this compound is typically achieved through a reliable two-step process, which is the focus of this guide.

Primary Synthesis Pathway

The most common and efficient route for the synthesis of 1-(4-aminophenyl)piperidine-4-carboxamide involves a two-step sequence:

-

Nucleophilic Aromatic Substitution (SNA_r_): This initial step involves the reaction of a 4-halo-nitrobenzene, typically 4-fluoronitrobenzene, with piperidine-4-carboxamide. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the secondary amine of the piperidine ring, leading to the formation of the intermediate, 1-(4-nitrophenyl)piperidine-4-carboxamide.

-

Reduction of the Nitro Group: The nitro-intermediate is then reduced to the corresponding primary amine to yield the final product, 1-(4-aminophenyl)piperidine-4-carboxamide. This transformation can be effectively carried out using various reducing agents, with catalytic hydrogenation being a common and high-yielding method.

This pathway is favored for its high yields and the ready availability of the starting materials.

Experimental Protocols

Step 1: Synthesis of 1-(4-Nitrophenyl)piperidine-4-carboxamide

This procedure details the nucleophilic aromatic substitution reaction between 4-fluoronitrobenzene and piperidine-4-carboxamide.

Materials:

-

4-Fluoronitrobenzene

-

Piperidine-4-carboxamide

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate

-

Water

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidine-4-carboxamide (1.0 equivalent) and potassium carbonate (1.5 equivalents) in dimethyl sulfoxide (DMSO).

-

To this stirred suspension, add 4-fluoronitrobenzene (1.0 equivalent).

-

Heat the reaction mixture to 90 °C and maintain this temperature for 9-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into water and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with a saturated solution of sodium chloride (brine).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(4-nitrophenyl)piperidine-4-carboxamide as a solid. The product can be further purified by recrystallization if necessary.

Step 2: Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide

This protocol describes the reduction of the nitro-intermediate to the final amine product via catalytic hydrogenation.

Materials:

-

1-(4-Nitrophenyl)piperidine-4-carboxamide

-

Palladium on Carbon (10% Pd/C)

-

Ethyl Acetate or Methanol

-

Hydrogen Gas (H₂)

-

Celite®

Procedure:

-

To a solution of 1-(4-nitrophenyl)piperidine-4-carboxamide (1.0 equivalent) in ethyl acetate or methanol, carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

-

The reaction vessel is then placed under a hydrogen atmosphere (balloon or hydrogenation apparatus).

-

Stir the reaction mixture vigorously at room temperature for 3-6 hours. Monitor the reaction by TLC until the starting material is completely consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to afford 1-(4-aminophenyl)piperidine-4-carboxamide. The product is often of high purity, but can be further purified by column chromatography if needed.

Quantitative Data

The following tables summarize the typical quantitative data associated with the synthesis of 1-(4-aminophenyl)piperidine-4-carboxamide.

Table 1: Reaction Parameters for the Synthesis of 1-(4-Nitrophenyl)piperidine-4-carboxamide

| Parameter | Value | Reference |

| Starting Materials | 4-Fluoronitrobenzene, Piperidine-4-carboxamide | [1] |

| Reagents | Potassium Carbonate | [1] |

| Solvent | DMSO | [1] |

| Temperature | 90 °C | [1] |

| Reaction Time | 9 hours | [1] |

| Yield | Quantitative | [1] |

Table 2: Reaction Parameters for the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide

| Parameter | Value | Reference |

| Starting Material | 1-(4-Nitrophenyl)piperidine-4-carboxamide | [1] |

| Catalyst | 10% Pd/C | [2] |

| Reducing Agent | Hydrogen Gas (H₂) | [1] |

| Solvent | Ethyl Acetate or Methanol | [1][2] |

| Temperature | Room Temperature | [1] |

| Reaction Time | 3 hours | [1] |

| Yield | Quantitative | [1] |

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the primary synthesis pathway for 1-(4-aminophenyl)piperidine-4-carboxamide.

References

In-Depth Technical Guide: Biological Activity of 1-(4-Aminophenyl)piperidine-4-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities of 1-(4-aminophenyl)piperidine-4-carboxamide and its derivatives. This scaffold has emerged as a versatile pharmacophore, demonstrating significant potential across multiple therapeutic areas, including infectious diseases, oncology, and pain management. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.

Antitubercular Activity: Inhibition of MenA

Derivatives of 1-(4-aminophenyl)piperidine-4-carboxamide have been identified as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), a key enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis. Inhibition of this pathway disrupts the electron transport chain, which is essential for the survival of the bacterium, particularly under hypoxic conditions found within granulomas.

Quantitative Data: MenA Inhibition and Antimycobacterial Activity

| Compound ID | Modification | MenA IC50 (µM) | M. tuberculosis GIC50 (µM) |

| 1 | Lead Compound | - | - |

| 10 | 4-bromophenyl analog | 12 ± 2 | 14 ± 0 |

| 14 | 3-Bromo derivative | 12 ± 3 | 14 ± 0 |

Experimental Protocol: MenA Enzyme Inhibition Assay

The inhibitory potency of the compounds against MenA is determined using a cell-free prenyltransferase assay. This assay monitors the formation of demethylmenaquinone by thin-layer chromatography (TLC) autoradiography.

Workflow for MenA Inhibition Assay

Caption: Workflow of the MenA enzyme inhibition assay.

Anticancer Activity: Inhibition of Akt (Protein Kinase B)

4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide derivatives have been developed as potent and selective inhibitors of Protein Kinase B (Akt), a crucial node in signaling pathways that regulate cell growth, proliferation, and survival.[1][2] Dysregulation of the PI3K/Akt pathway is a common feature in many cancers, making Akt an attractive therapeutic target.[3]

Signaling Pathway: PI3K/Akt/mTOR

Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3. Akt is then recruited to the cell membrane and activated through phosphorylation by PDK1 and mTORC2. Activated Akt proceeds to phosphorylate a multitude of downstream substrates, promoting cell survival and proliferation.

Caption: Simplified PI3K/Akt signaling pathway.

Quantitative Data: Akt Inhibition

| Compound ID | Target | IC50 (nM) | Selectivity vs. PKA |

| 2 (CCT128930) | PKBβ | - | 28-fold |

| Derivatives | PKB | nanomolar range | up to 150-fold |

Experimental Protocol: Akt Inhibition Assay

The inhibitory activity against Akt is typically measured using a biochemical assay that quantifies the phosphorylation of a substrate peptide.

Workflow for Akt Inhibition Assay

Caption: General workflow for an Akt kinase inhibition assay.

Antimalarial Activity: Proteasome Inhibition

Piperidine carboxamides have been identified as a promising class of antimalarial agents that target the β5 subunit of the Plasmodium falciparum proteasome.[4][5][6] This represents a novel mechanism of action with the potential to overcome existing drug resistance.

Quantitative Data: Antiplasmodial Activity

| Compound ID | P. falciparum 3D7 EC50 (µM) | P. falciparum Dd2 EC50 (µM) |

| SW042 | 0.14 - 0.19 | 0.14 - 0.19 |

Experimental Protocol: P. falciparum Growth Inhibition Assay

The antiplasmodial activity is determined by measuring the inhibition of parasite growth in red blood cell cultures.

Workflow for P. falciparum Growth Inhibition Assay

Caption: Workflow for a typical P. falciparum growth inhibition assay.

Antifungal Activity: Ergosterol Biosynthesis Inhibition

4-Aminopiperidine derivatives have shown notable antifungal activity by targeting the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[7] Specifically, these compounds have been suggested to inhibit sterol C14-reductase and sterol C8-isomerase.[7]

Signaling Pathway: Ergosterol Biosynthesis

Ergosterol is synthesized from acetyl-CoA through a multi-step pathway. The late stages of this pathway, which are targeted by the 4-aminopiperidine derivatives, involve the conversion of lanosterol to ergosterol through a series of demethylation, reduction, and isomerization reactions.

Caption: Simplified overview of the ergosterol biosynthesis pathway.

Quantitative Data: Antifungal Activity

| Compound ID | Fungal Species | MIC (µg/mL) |

| 1-benzyl-N-dodecylpiperidin-4-amine | Candida spp., Aspergillus spp. | Promising Activity |

| N-dodecyl-1-phenethylpiperidin-4-amine | Candida spp., Aspergillus spp. | Promising Activity |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) is determined using a standardized broth microdilution method.[8][9][10]

Workflow for Broth Microdilution Assay

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Pain Management: TRPV1 Antagonism

Piperidine carboxamide derivatives have been developed as potent antagonists of the Transient Receptor Potential Vanilloid-1 (TRPV1), a non-selective cation channel that plays a crucial role in the sensation of pain.[11][12]

Signaling Pathway: TRPV1 in Pain Sensation

TRPV1 is activated by various noxious stimuli, including heat, capsaicin, and protons.[13][14] Activation of TRPV1 on nociceptive neurons leads to an influx of cations, depolarization, and the transmission of pain signals to the central nervous system.[13][15]

Caption: Role of TRPV1 in pain signaling and its inhibition.

Quantitative Data: TRPV1 Antagonism

| Compound ID | hTRPV1 Binding Affinity (nM) | Functional Potency (nM) |

| Benzoxazinone amide derivative | 65 | - |

Experimental Protocol: Cell-Based Assay for TRPV1 Antagonism

The functional potency of TRPV1 antagonists is often determined using a cell-based assay that measures changes in intracellular calcium levels in response to a TRPV1 agonist.

Workflow for Calcium Influx Assay

Caption: Workflow for a cell-based calcium influx assay for TRPV1 antagonists.

Activity in Acute Myeloid Leukemia (AML): FLT3 and CDK2/4 Inhibition

Certain 1H-pyrazole-3-carboxamide derivatives incorporating a piperidine moiety have demonstrated potent inhibitory activity against Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases 2 and 4 (CDK2/4), which are key targets in acute myeloid leukemia (AML).[16][17]

Signaling Pathway: FLT3 in AML

Mutations in FLT3 can lead to its constitutive activation, which in turn activates downstream signaling pathways such as PI3K/Akt and RAS/MAPK, promoting the uncontrolled proliferation and survival of leukemic cells.[18][19]

Caption: Dysregulated FLT3 signaling in AML.

This guide highlights the significant therapeutic potential of 1-(4-aminophenyl)piperidine-4-carboxamide derivatives. The modular nature of this scaffold allows for fine-tuning of its pharmacological properties, leading to potent and selective agents against a variety of biological targets. The information presented herein is intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics based on this versatile chemical entity.

References

- 1. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The protein kinase B/Akt signalling pathway in human malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. malariaworld.org [malariaworld.org]

- 6. research.monash.edu [research.monash.edu]

- 7. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]

- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of piperidine carboxamide TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. TRPV1: ON THE ROAD TO PAIN RELIEF - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. TRPV1 in Pain and Itch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Emergence of 1-(4-Aminophenyl)piperidine-4-carboxamide as a Versatile Kinase Inhibitor Scaffold

A Technical Guide for Drug Discovery Professionals

The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in the field of oncology. Kinases, due to their central role in cellular signaling pathways, represent a large and well-validated class of drug targets.[1] Within the vast chemical space of potential inhibitors, the 1-(4-aminophenyl)piperidine-4-carboxamide core has emerged as a promising and versatile scaffold. This technical guide provides an in-depth analysis of this scaffold, its derivatives, and their utility in the development of potent and selective kinase inhibitors, with a primary focus on the well-documented inhibitors of Protein Kinase B (PKB/Akt).

The Core Scaffold: A Foundation for Potent Kinase Inhibition

The 1-(4-aminophenyl)piperidine-4-carboxamide structure provides a key building block for the synthesis of more complex and highly active kinase inhibitors. While the core scaffold itself may not exhibit potent inhibitory activity, its strategic modification has led to the discovery of compounds with significant therapeutic potential. A prime example is the development of derivatives where the 4-aminophenyl moiety is replaced by a 7H-pyrrolo[2,3-d]pyrimidine group, leading to a series of potent Akt inhibitors.[1][2]

Targeting the PI3K/Akt/mTOR Signaling Pathway

A significant portion of the research on 1-(4-aminophenyl)piperidine-4-carboxamide derivatives has centered on their ability to inhibit Protein Kinase B (PKB), also known as Akt. Akt is a serine/threonine kinase that plays a critical role in the PI3K/Akt/mTOR signaling pathway, which is fundamental in regulating cell growth, proliferation, survival, and metabolism.[3][4][5] Dysregulation of this pathway is a common feature in many human cancers, making Akt a highly attractive target for therapeutic intervention.[2][6]

The PI3K/Akt/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for Akt and PDK1 at the plasma membrane, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a multitude of downstream substrates, including mTORC1, which promotes protein synthesis and cell growth.[4][7]

Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway.

Quantitative Analysis of Kinase Inhibition

The development of potent kinase inhibitors from the 1-(4-aminophenyl)piperidine-4-carboxamide scaffold has been guided by extensive structure-activity relationship (SAR) studies. A key derivative, AZD5363 (Capivasertib), emerged from the optimization of a pyrrolopyrimidine series and demonstrates potent inhibition of Akt kinases.[8][9] The inhibitory activities of representative compounds are summarized in the table below.

| Compound | Target Kinase | IC50 (nM) | Cellular Activity (IC50, nM) | Reference |

| AZD5363 | Akt1 | 3 | 440 (p-GSK3β) | [8] |

| Akt2 | 8 | - | [8] | |

| Akt3 | 8 | - | [8] | |

| Derivative A | PKBβ | 13 | 450 (p-S6) | [2] |

| Derivative B | PKBβ | 26 | 1200 (p-S6) | [2] |

Table 1: Inhibitory Activity of 1-(4-Aminophenyl)piperidine-4-carboxamide Derivatives.

Experimental Protocols

The evaluation of kinase inhibitors derived from the 1-(4-aminophenyl)piperidine-4-carboxamide scaffold relies on robust and reproducible experimental methodologies.

General Synthesis of the Core Scaffold

A general synthetic route to the 1-(4-aminophenyl)piperidine-4-carboxamide core can be achieved through a multi-step process. One common approach involves the reaction of piperidine-4-carboxamide with a protected 4-fluoro-nitrobenzene, followed by reduction of the nitro group to an amine. Further modifications can then be made to the aminophenyl ring to introduce various heterocyclic systems.

Radiometric Kinase Assay

A widely used method for determining the potency of kinase inhibitors is the radiometric filter binding assay.[10][11] This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide or protein.

Principle: The assay relies on the use of [γ-³³P]ATP as a phosphate donor. In the presence of the kinase and its substrate, the radiolabeled phosphate is transferred to the substrate. The reaction mixture is then spotted onto a filter membrane that binds the substrate. Unreacted [γ-³³P]ATP is washed away, and the amount of radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter. The inhibitory effect of a compound is determined by measuring the reduction in substrate phosphorylation in the presence of the inhibitor.

Materials:

-

Purified kinase (e.g., Akt1)

-

Substrate peptide (e.g., Crosstide)

-

[γ-³³P]ATP

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

P81 phosphocellulose filter plates

-

Phosphoric acid wash buffer

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and assay buffer.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding [γ-³³P]ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a P81 phosphocellulose filter plate.

-

Wash the filter plate multiple times with phosphoric acid to remove unbound [γ-³³P]ATP.

-

Dry the filter plate and add scintillation fluid.

-

Measure the radioactivity using a microplate scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Figure 2: Workflow for a Radiometric Kinase Assay.

Structure-Activity Relationship (SAR) and Future Directions

The development of potent kinase inhibitors from the 1-(4-aminophenyl)piperidine-4-carboxamide scaffold has been driven by systematic SAR studies. Key findings include:

-

Replacement of the 4-aminophenyl group: Substitution with heterocyclic systems, such as 7H-pyrrolo[2,3-d]pyrimidine, has been shown to be crucial for high-potency Akt inhibition.[2]

-

Substitution on the carboxamide: The nature of the substituent on the carboxamide nitrogen significantly influences potency and pharmacokinetic properties.[8]

-

Piperidine conformation: The stereochemistry and conformation of the piperidine ring can impact binding affinity and selectivity.

Future research in this area will likely focus on exploring novel heterocyclic replacements for the aminophenyl moiety to target a broader range of kinases. Additionally, the application of computational modeling and structure-based drug design will continue to play a vital role in the rational design of next-generation inhibitors with improved potency, selectivity, and drug-like properties. The versatility of the 1-(4-aminophenyl)piperidine-4-carboxamide scaffold ensures its continued relevance as a valuable starting point for the discovery of new kinase-targeted therapies.

References

- 1. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]

- 7. ascopubs.org [ascopubs.org]

- 8. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. reactionbiology.com [reactionbiology.com]

- 11. reactionbiology.com [reactionbiology.com]

An In-Depth Technical Guide to the Solubility and Stability of 1-(4-Aminophenyl)piperidine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 1-(4-Aminophenyl)piperidine-4-carboxamide, a key consideration for its development and application in research and pharmaceutical contexts. In the absence of publicly available experimental data for this specific molecule, this document outlines the standard, industry-accepted methodologies for determining these critical physicochemical properties. It serves as a detailed roadmap for researchers to generate robust and reliable data, ensuring the quality, efficacy, and safety of this compound in further studies. This guide includes detailed experimental protocols, data presentation templates, and visual workflows to aid in the systematic evaluation of 1-(4-Aminophenyl)piperidine-4-carboxamide.

Introduction

1-(4-Aminophenyl)piperidine-4-carboxamide (CAS No. 223786-50-3) is a molecule of interest in medicinal chemistry and drug discovery.[1][2][3][4] Its structure, featuring a primary aromatic amine, a piperidine ring, and a carboxamide group, suggests a complex physicochemical profile that warrants thorough investigation. Understanding the solubility and stability of this compound is paramount for its handling, formulation, and the interpretation of biological data. This guide details the necessary experimental frameworks to fully characterize these properties.

Predicted Physicochemical Properties:

While experimental data is not available, the chemical structure of 1-(4-Aminophenyl)piperidine-4-carboxamide allows for several predictions regarding its solubility and stability:

-

Solubility: The presence of the amine and carboxamide groups, capable of hydrogen bonding, suggests potential for aqueous solubility. However, the aromatic and piperidine rings contribute to its lipophilicity. The primary amine (pKa ~4-5) means its ionization state and, consequently, its aqueous solubility will be highly pH-dependent. Solubility in organic solvents is expected to be moderate, influenced by solvent polarity.

-

Stability: The primary aromatic amine moiety is a potential site for oxidative degradation. The amide bond could be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. The compound may also exhibit sensitivity to light (photostability).

Solubility Determination

The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability.[5][6] Both kinetic and thermodynamic solubility are important to assess during different stages of drug development.[5][7]

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the concentration at which a compound, rapidly prepared from a DMSO stock solution, precipitates in an aqueous buffer.[5][8][9][10]

Table 1: Data Summary for Kinetic Solubility of 1-(4-Aminophenyl)piperidine-4-carboxamide

| Assay Type | Buffer System (pH) | Incubation Time (hours) | Temperature (°C) | Measured Solubility (µg/mL or µM) | Method of Detection |

| Nephelometry | PBS (7.4) | 2 | 25 | Experimental Data | Light Scattering |

| UV-Vis Spectroscopy | Phosphate Buffer (6.5) | 2 | 25 | Experimental Data | UV Absorbance |

| UV-Vis Spectroscopy | Acetate Buffer (5.0) | 2 | 25 | Experimental Data | UV Absorbance |

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of 1-(4-Aminophenyl)piperidine-4-carboxamide in 100% DMSO.

-

Plate Preparation: Add 2 µL of the DMSO stock solution to the wells of a 96-well microplate.

-

Addition of Buffer: Add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well. This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation.

-

Filtration: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.

-

Quantification: Transfer the filtrate to a UV-transparent 96-well plate. Measure the absorbance at the compound's λmax.

-

Data Analysis: Calculate the concentration of the dissolved compound by comparing its absorbance to a standard curve prepared in the same buffer system.

Caption: Workflow for Kinetic Solubility Assay.

Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution.[6][11] It is typically determined using the shake-flask method.[6][9][12]

Table 2: Data Summary for Thermodynamic Solubility of 1-(4-Aminophenyl)piperidine-4-carboxamide

| Buffer System (pH) | Incubation Time (hours) | Temperature (°C) | Measured Solubility (µg/mL or µM) | Analytical Method |

| 0.1 N HCl (pH 1.2) | 24, 48 | 37 | Experimental Data | HPLC-UV |

| Acetate Buffer (pH 4.5) | 24, 48 | 37 | Experimental Data | HPLC-UV |

| Phosphate Buffer (pH 6.8) | 24, 48 | 37 | Experimental Data | HPLC-UV |

-

Sample Preparation: Add an excess amount of solid 1-(4-Aminophenyl)piperidine-4-carboxamide to a vial containing a known volume of the desired buffer (e.g., pH 1.2, 4.5, 6.8).[12] Ensure there is undissolved solid present.

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 37°C) for an extended period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[6][12]

-

Phase Separation: After incubation, allow the suspension to settle. Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all solid particles.

-

Quantification: Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

pH Measurement: Measure the pH of the saturated solution at the end of the experiment to confirm the final pH.[13]

Caption: Thermodynamic Solubility (Shake-Flask) Workflow.

Stability Assessment

Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[14][15][16] These studies are essential for establishing a re-test period and recommended storage conditions.[16]

Long-Term and Accelerated Stability Studies

These studies are performed according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[14][17]

Table 3: Stability Study Conditions for 1-(4-Aminophenyl)piperidine-4-carboxamide

| Study Type | Storage Condition | Testing Timepoints |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 9, 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |

-

Batch Selection: Use at least three primary batches of 1-(4-Aminophenyl)piperidine-4-carboxamide for the study.

-

Sample Storage: Place the samples in stability chambers maintained at the conditions specified in Table 3.

-

Sample Pulling: At each timepoint, withdraw samples for analysis.

-

Analysis: Analyze the samples using a validated stability-indicating analytical method (typically HPLC). The analysis should include:

-

Appearance (visual inspection)

-

Assay (quantification of the active substance)

-

Degradation products/impurities (quantification of known and unknown impurities)

-

Moisture content (if applicable)

-

Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify potential degradation products and establish the intrinsic stability of the molecule.[16] This helps in developing and validating a stability-indicating analytical method.

Table 4: Forced Degradation Conditions and Expected Pathways

| Stress Condition | Protocol | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 N HCl at 60°C for 24h | Amide hydrolysis |

| Base Hydrolysis | 0.1 N NaOH at 60°C for 24h | Amide hydrolysis |

| Oxidation | 3% H₂O₂ at RT for 24h | Oxidation of the primary amine |

| Thermal | 80°C for 48h | General thermal decomposition |

| Photostability | ICH Q1B conditions (1.2 million lux hours and 200 watt hours/m²) | Photolytic degradation (e.g., oxidation of amine) |

-

Sample Preparation: Dissolve a known concentration of 1-(4-Aminophenyl)piperidine-4-carboxamide in a suitable solvent (e.g., methanol or water).

-

Stress Application: Add 3% hydrogen peroxide to the solution.[18] Protect the sample from light and maintain it at room temperature.

-

Timepoints: Take aliquots at various time points (e.g., 2, 6, 12, 24 hours).

-

Quenching (if necessary): Stop the reaction by adding a quenching agent if needed.

-

Analysis: Analyze the samples by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the parent compound and any degradation products.

Caption: Forced Degradation Study Logic.

-

Sample Preparation: Expose the solid compound directly to the light source. If protection is needed (e.g., from oxidation), place the sample in a chemically inert, transparent container.[19]

-

Light Exposure: Place the samples in a photostability chamber and expose them to a light source conforming to ICH Q1B guidelines.[19][20][21] The total illumination should be not less than 1.2 million lux hours, and the near UV energy should be not less than 200 watt hours per square meter.

-

Control Sample: A control sample should be protected from light with aluminum foil to allow for the assessment of changes due to temperature and/or humidity.

-

Analysis: After exposure, compare the exposed sample to the control sample for changes in appearance, assay, and degradation products.

Conclusion

While specific experimental data for 1-(4-Aminophenyl)piperidine-4-carboxamide is not currently in the public domain, this guide provides the necessary framework for its comprehensive characterization. The structural features of the molecule suggest that both solubility and stability will be key parameters to control and monitor. By following the detailed protocols for kinetic and thermodynamic solubility, as well as the ICH-guided stability and forced degradation studies, researchers can generate the critical data needed to advance the development of this compound. The provided templates and workflows are designed to assist in the systematic collection and presentation of this essential information.

References

- 1. 1pchem.com [1pchem.com]

- 2. howeipharm.com [howeipharm.com]

- 3. 223786-50-3|1-(4-Aminophenyl)piperidine-4-carboxamide|BLD Pharm [bldpharm.com]

- 4. 1-(4-aminophenyl)-4-Piperidinecarboxamide,223786-50-3 [rovathin.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. enamine.net [enamine.net]

- 10. researchgate.net [researchgate.net]

- 11. evotec.com [evotec.com]

- 12. who.int [who.int]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. database.ich.org [database.ich.org]

- 15. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 16. pharma.gally.ch [pharma.gally.ch]

- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. researchgate.net [researchgate.net]

- 19. database.ich.org [database.ich.org]

- 20. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 21. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data for 1-(4-Aminophenyl)piperidine-4-carboxamide (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-(4-Aminophenyl)piperidine-4-carboxamide. Due to the limited availability of published experimental data for this specific molecule, this document focuses on providing high-quality predicted spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, detailed, generalized experimental protocols for acquiring this data are presented, along with a logical workflow for spectroscopic analysis. This guide is intended to serve as a valuable resource for researchers working with or planning to synthesize and characterize 1-(4-Aminophenyl)piperidine-4-carboxamide.

Introduction

1-(4-Aminophenyl)piperidine-4-carboxamide is a molecule of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. The piperidine moiety is a common scaffold in many pharmaceuticals, and the 4-aminophenyl group can be a key pharmacophore or a versatile synthetic handle for further derivatization. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound. While extensive searches of scientific literature and chemical databases did not yield a complete set of experimental spectra for this specific molecule, this guide provides a robust set of predicted data based on established spectroscopic principles and data from analogous structures.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for 1-(4-Aminophenyl)piperidine-4-carboxamide. These predictions are based on the analysis of its structural components: a 1,4-disubstituted aminobenzene ring, a piperidine ring, and a primary carboxamide group.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound. For 1-(4-Aminophenyl)piperidine-4-carboxamide (Molecular Formula: C₁₂H₁₇N₃O), the predicted mass spectral data is summarized in Table 1. This data was sourced from the PubChem database and is calculated based on the compound's elemental composition.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 220.1444 |

| [M+Na]⁺ | 242.1264 |

| [M+K]⁺ | 258.1003 |

| [M+NH₄]⁺ | 237.1710 |

| [M-H]⁻ | 218.1299 |

| Table 1: Predicted m/z values for various adducts of 1-(4-Aminophenyl)piperidine-4-carboxamide. |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of 1-(4-Aminophenyl)piperidine-4-carboxamide in a common deuterated solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons, the piperidine ring protons, and the amine and amide protons. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments are presented in Table 2.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 6.8 | m | 4H | Aromatic protons (AA'BB' system) |

| ~6.5 (broad) | s | 2H | -NH₂ (Amine) |

| ~7.0 and ~7.2 (broad) | s | 2H | -CONH₂ (Amide) |

| ~3.6 - 3.4 | m | 2H | Piperidine H2, H6 (axial) |

| ~2.8 - 2.6 | m | 2H | Piperidine H2, H6 (equatorial) |

| ~2.4 - 2.2 | m | 1H | Piperidine H4 |

| ~1.9 - 1.7 | m | 2H | Piperidine H3, H5 (axial) |

| ~1.6 - 1.4 | m | 2H | Piperidine H3, H5 (equatorial) |

| Table 2: Predicted ¹H NMR data for 1-(4-Aminophenyl)piperidine-4-carboxamide. |

Rationale for Predictions:

-

Aromatic Protons: The protons on the 4-aminophenyl ring are expected to appear as a complex multiplet, characteristic of an AA'BB' spin system, in the aromatic region.

-

Amine and Amide Protons: The -NH₂ protons of the aniline and amide groups will appear as broad singlets and their chemical shifts can be highly dependent on solvent and concentration.

-

Piperidine Protons: The piperidine ring protons will show complex multiplets due to axial-axial, axial-equatorial, and equatorial-equatorial couplings. The protons on carbons adjacent to the nitrogen (H2, H6) will be deshielded compared to the other piperidine protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The predicted chemical shifts are summarized in Table 3.

| Chemical Shift (δ, ppm) | Assignment |

| ~176 | C=O (Amide) |

| ~145 | Aromatic C-N (C1') |

| ~118 | Aromatic C-H (C3', C5') |

| ~114 | Aromatic C-H (C2', C6') |

| ~140 | Aromatic C-NH₂ (C4') |

| ~50 | Piperidine C2, C6 |

| ~45 | Piperidine C4 |

| ~28 | Piperidine C3, C5 |

| Table 3: Predicted ¹³C NMR data for 1-(4-Aminophenyl)piperidine-4-carboxamide. |

Rationale for Predictions:

-

Carbonyl Carbon: The amide carbonyl carbon is expected to have the most downfield chemical shift.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing piperidine nitrogen.

-

Piperidine Carbons: The carbons of the piperidine ring will appear in the aliphatic region, with the carbons adjacent to the nitrogen being the most deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. The predicted key vibrational frequencies are listed in Table 4.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3450 - 3250 (two bands) | N-H stretch | Primary Aromatic Amine (-NH₂) |

| 3350 - 3180 (two bands) | N-H stretch | Primary Amide (-CONH₂) |

| ~1660 | C=O stretch (Amide I) | Amide |

| ~1620 | N-H bend | Primary Amine |

| ~1600 and ~1500 | C=C stretch | Aromatic Ring |

| ~1400 | C-N stretch | Aromatic Amine |

| Table 4: Predicted characteristic IR absorption bands for 1-(4-Aminophenyl)piperidine-4-carboxamide. |

Rationale for Predictions:

-

N-H Stretches: The primary amine and primary amide groups will each show two distinct N-H stretching bands.

-

C=O Stretch: A strong absorption band around 1660 cm⁻¹ is characteristic of the amide carbonyl group (Amide I band).

-

Aromatic C=C Stretches: The presence of the benzene ring will be confirmed by characteristic C=C stretching vibrations.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound such as 1-(4-Aminophenyl)piperidine-4-carboxamide. Instrument-specific parameters should be optimized by the operator.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a one-pulse ¹H spectrum with a 90° pulse.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a sufficient number of scans, as ¹³C has a low natural abundance.

-

Process the data similarly to the ¹H spectrum and calibrate using the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, Attenuated Total Reflectance (ATR) is a convenient method. Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place the sample on the crystal and apply pressure to ensure good contact.

-

Record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation for positive ion mode.

-

Instrumentation: A mass spectrometer equipped with an ESI source. This could be a standalone instrument or coupled to a liquid chromatography system (LC-MS).

-

Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) to maximize the signal of the ion of interest (e.g., [M+H]⁺).

-

Acquire the mass spectrum over a suitable m/z range.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like 1-(4-Aminophenyl)piperidine-4-carboxamide.

References

Unlocking Therapeutic Potential: A Technical Guide to 1-(4-Aminophenyl)piperidine-4-carboxamide Derivatives as Protein Kinase B (Akt) Inhibitors

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing the therapeutic landscape of compounds derived from the 1-(4-Aminophenyl)piperidine-4-carboxamide scaffold. While the core molecule itself is a versatile building block, its derivatization has led to the discovery of potent and selective inhibitors of Protein Kinase B (PKB/Akt), a critical node in cellular signaling pathways frequently dysregulated in cancer and other diseases. This document outlines the mechanism of action, quantitative inhibitory data, and relevant experimental protocols for these promising therapeutic agents.

The Core Scaffold and its Therapeutic Significance

The 1-(4-Aminophenyl)piperidine-4-carboxamide moiety represents a key structural component in a class of small molecule inhibitors that have demonstrated significant activity against Protein Kinase B (PKB/Akt). Notably, the elaboration of the 4-amino group of the phenyl ring with a 7H-pyrrolo[2,3-d]pyrimidine heterocycle has yielded a series of potent, ATP-competitive inhibitors of PKB.[1][2] These compounds have shown promise in preclinical studies, exhibiting not only high potency but also favorable pharmacokinetic properties, including oral bioavailability.[1][2]

Primary Therapeutic Target: Protein Kinase B (PKB/Akt)

Protein Kinase B, also known as Akt, is a serine/threonine-specific protein kinase that plays a central role in multiple cellular processes, including cell growth, proliferation, survival, and metabolism.[3] It is a key component of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is one of the most frequently activated pathways in human cancers.[3][4] The aberrant activation of Akt, often due to mutations in upstream components like PI3K or the loss of the tumor suppressor PTEN, contributes to tumorigenesis and resistance to therapy.[3] Consequently, the development of Akt inhibitors is a major focus of cancer drug discovery.

The PI3K/Akt Signaling Pathway

The activation of the PI3K/Akt pathway is initiated by the stimulation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2. Once activated, Akt phosphorylates a multitude of downstream substrates, thereby regulating various cellular functions.

Figure 1: The PI3K/Akt Signaling Pathway.

Quantitative Data: In Vitro Inhibition of PKB/Akt

A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against PKBβ. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a selection of these compounds.

| Compound ID | R Group on Carboxamide Nitrogen | PKBβ IC50 (nM)[1] |

| 21a | Phenyl | 110 |

| 21b | 4-Fluorophenyl | 35 |

| 21c | 4-Chlorophenyl | 33 |

| 21d | 4-Methylphenyl | 130 |

| 21e | 4-Methoxyphenyl | 160 |

| 21f | 3-Chlorophenyl | 48 |

| 21g | 3-Fluorophenyl | 52 |

| 21h | 2-Chlorophenyl | 300 |

| 21i | 2-Fluorophenyl | 160 |

| 21j | Cyclohexyl | 280 |

| 21k | Benzyl | 23 |

Experimental Protocols: PKB/Akt Kinase Inhibition Assay

The following protocol is a representative method for determining the in vitro inhibitory activity of test compounds against PKB/Akt.

Objective: To measure the 50% inhibitory concentration (IC50) of test compounds against purified human PKBβ kinase activity.

Materials:

-

Purified recombinant human PKBβ enzyme

-

GSK-3 peptide substrate

-

[γ-³³P]ATP

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Test compounds dissolved in DMSO

-

96-well assay plates

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in kinase buffer to achieve the final desired concentrations.

-

Assay Reaction Setup:

-

Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 96-well assay plate.

-

Add 10 µL of the GSK-3 peptide substrate solution (in kinase buffer) to each well.

-

Add 10 µL of the PKBβ enzyme solution (in kinase buffer) to each well to initiate the pre-incubation.

-

Incubate the plate at room temperature for 10 minutes.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding 25 µL of [γ-³³P]ATP solution (in kinase buffer) to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.

-

-

Reaction Termination and Substrate Capture:

-

Terminate the reaction by adding a stop solution (e.g., 0.75% phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate.

-

Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

-

Detection:

-

Dry the filter plate.

-

Add liquid scintillant to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Figure 2: Experimental Workflow for PKB/Akt Kinase Inhibition Assay.

Conclusion

The 1-(4-Aminophenyl)piperidine-4-carboxamide scaffold has proven to be a valuable starting point for the development of potent and selective inhibitors of Protein Kinase B (PKB/Akt). The derivatization of this core structure has led to compounds with significant anti-proliferative potential, targeting a key signaling pathway in cancer. The data and protocols presented in this guide provide a solid foundation for further research and development in this promising area of oncology drug discovery. Future efforts may focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors, as well as exploring their efficacy in various cancer models.

References

- 1. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Insights into Protein Kinase B/Akt Signaling: Role of Localized Akt Activation and Compartment-Specific Target Proteins for the Cellular Radiation Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

The Emergence of 1-(4-aminophenyl)piperidine-4-carboxamide: A Key Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 1-(4-aminophenyl)piperidine-4-carboxamide has emerged as a critical chemical intermediate in the synthesis of complex pharmaceutical agents, most notably in the development of targeted cancer therapies. Its unique structural architecture, featuring a piperidine-4-carboxamide core coupled with a 4-aminophenyl moiety, provides a versatile scaffold for the construction of potent and selective kinase inhibitors. This technical guide delves into the discovery, synthesis, and application of this pivotal intermediate, with a particular focus on its role in the development of the clinical candidate AZD5363, a potent pan-Akt inhibitor. Detailed experimental protocols, comprehensive data summaries, and visual representations of synthetic workflows and biological pathways are provided to support researchers in the fields of medicinal chemistry and drug development.

Introduction

The piperidine ring is a ubiquitous structural motif in a vast array of biologically active molecules and approved pharmaceutical drugs.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets.[2] The compound 1-(4-aminophenyl)piperidine-4-carboxamide represents a key functionalized piperidine derivative that has gained significant attention as a building block in medicinal chemistry.[3] This guide provides a comprehensive overview of its importance, synthesis, and application as a chemical intermediate.

Discovery and Significance in Drug Development